Cas no 1999471-91-8 (Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-)
![Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- structure](https://ja.kuujia.com/scimg/cas/1999471-91-8x500.png)
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-
-
- インチ: 1S/C14H25NO3/c1-5-12(16)11-8-6-7-10(11)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-/m0/s1
- InChIKey: LOWZKWUPYIAJGM-QWRGUYRKSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC[C@@H]1CCC[C@@H]1C(=O)CC
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797792-0.1g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797792-5.0g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797792-0.25g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797792-2.5g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797792-1.0g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797792-10.0g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797792-0.5g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797792-0.05g |
rac-tert-butyl N-{[(1R,2S)-2-propanoylcyclopentyl]methyl}carbamate |
1999471-91-8 | 95% | 0.05g |
$768.0 | 2024-05-22 |
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-に関する追加情報
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8)
Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of this compound is noteworthy for its chiral centers and the presence of a carbamate functional group. The (1R,2S)-2-(1-oxopropyl)cyclopentyl moiety contributes to its stereochemical complexity, which can influence its interactions with biological targets. The 1,1-dimethylethyl ester group provides additional stability and solubility properties, which are crucial for optimizing its pharmacological profile.
Recent studies have explored the pharmacological properties of this compound in various contexts. One notable area of research is its potential as a neuroprotective agent. In vitro and in vivo experiments have shown that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of interest is its anti-inflammatory activity. Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This property makes it a promising candidate for the development of new anti-inflammatory drugs for conditions like rheumatoid arthritis and multiple sclerosis.
The synthesis of this compound involves several steps that require precise control over stereochemistry and functional group manipulation. One common synthetic route involves the reaction of an appropriate amine with a chloroformate derivative, followed by esterification to introduce the 1,1-dimethylethyl ester group. The chiral centers are typically introduced using asymmetric synthesis techniques or chiral catalysts to ensure the desired stereochemical configuration.
In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a therapeutic agent. However, further optimization may be necessary to enhance its efficacy and reduce potential side effects.
The safety profile of this compound has also been evaluated in preclinical studies. Toxicity assessments have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be required before it can advance to clinical trials.
Current research efforts are focused on elucidating the mechanisms of action of this compound at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to gain insights into its interactions with target proteins. These studies are crucial for understanding how the compound exerts its biological effects and for identifying potential off-target interactions.
In conclusion, Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 1999471-91-8) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical applications.
1999471-91-8 (Carbamic acid, N-[[(1R,2S)-2-(1-oxopropyl)cyclopentyl]methyl]-, 1,1-dimethylethyl ester, rel-) 関連製品
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 40616-63-5(SALOR-INT L157872-1EA)
- 38480-94-3(1-(2,3-dimethoxyphenyl)ethan-1-one)
- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 131747-33-6(2-acetoxymethyl-4-nitropyridine)
- 2172182-36-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 2137536-51-5(Methanone, [3-(aminomethyl)-3-hydroxy-1-pyrrolidinyl]cyclobutyl-)



